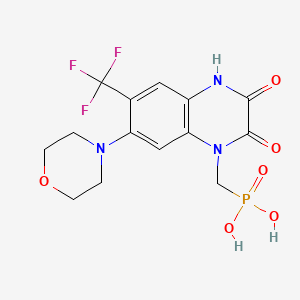
Genz-644282
Übersicht
Beschreibung
Es hat sich als vielversprechender Kandidat für Antitumormittel erwiesen, da es eine starke zytotoxische Aktivität gegen verschiedene menschliche Tumorzelllinien aufweist .
Herstellungsmethoden
Die Synthese von Genz-644282 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDer letzte Schritt beinhaltet die Anlagerung der N-Methylaminoethyl-Seitenkette . Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierungen für die großtechnische Produktion.
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an der Verbindung verändern und so möglicherweise ihre biologische Aktivität beeinflussen.
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Es hat eine starke Aktivität gegen eine breite Palette menschlicher Tumorzelllinien gezeigt, einschließlich solcher, die gegen andere Topoisomerase-I-Inhibitoren wie Camptothecin resistent sind . Die Verbindung wurde in präklinischen Modellen von Darmkrebs, Nierenzellkarzinom, nicht-kleinzelligem Lungenkrebs und Melanom untersucht und zeigte eine überlegene oder gleichwertige Antitumoraktivität im Vergleich zu Standard-Krebsmedikamenten .
Zum Beispiel wurde es in gentechnisch veränderte humane Nanoferritin eingekapselt, um eine gezielte Abgabe an Tumorzellen zu ermöglichen .
Wirkmechanismus
Genz-644282 übt seine Wirkung aus, indem es Topoisomerase I hemmt, ein Enzym, das für die DNA-Replikation und -Transkription entscheidend ist. Die Verbindung stabilisiert den Topoisomerase-I-DNA-Spaltungskomplex und verhindert die Wiederverknüpfung des gespaltenen DNA-Strangs. Dies führt zur Anhäufung von DNA-Doppelstrangbrüchen, was letztendlich zum Zelltod führt . This compound ist gegen Camptothecin-resistente Topoisomerase-I-Mutanten wirksam, was sein Potenzial als wertvolles therapeutisches Mittel unterstreicht .
Wirkmechanismus
Mode of Action
Genz-644282 is a non-camptothecin inhibitor of TOP1 . The catalytic activity of TOP1 involves cleavage of one of the two strands of double-stranded DNA by the hydroxy group of its tyrosine residue 723 and linking of the phosphate group at the 3’-end of the strand to form a binary DNA–TOP1 covalent complex . After cleavage, the DNA strand with a single-strand break can rotate around the unbroken strand to remove DNA supercoils . This compound introduces double-strand breaks (DSBs), which are suppressed by co-treatment with aphidicolin . This compound-induced DSB formation requires the functions of TOP1 .
Biochemical Pathways
The dysfunction of TOP1 due to treatment with inhibitors like this compound causes stalled replication forks . These stalled replication forks are often converted into double-strand breaks (DSBs) of DNA by the action of MUS81–EME1/2 structure-specific endonuclease . This process affects the DNA replication pathway and leads to cell death .
Pharmacokinetics
The pharmacokinetics of this compound were evaluated in male nu/nu mice following a single intravenous dose of 2.0 mg/kg . Noncompartmental pharmacokinetic parameters were determined . .
Result of Action
Treatment with this compound shows cytotoxicity by introducing double-strand breaks (DSBs), which was suppressed by co-treatment with aphidicolin . This compound was found to be effective against camptothecin-resistant TOP1 carrying either N722S or N722A mutation . The effect of this compound was also confirmed at the cellular level using a camptothecin-resistant cell line carrying N722S mutation in the TOP1 gene .
Action Environment
This compound appears to overcome some of the limitations of other TOP1 inhibitors, such as camptothecin, which has the disadvantage of instability under physiological conditions . . This suggests that this compound’s action, efficacy, and stability may be less influenced by these environmental factors.
Safety and Hazards
Vorbereitungsmethoden
The synthesis of Genz-644282 involves several steps, starting from commercially available starting materialsThe final step involves the attachment of the N-methylaminoethyl side chain . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Genz-644282 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Genz-644282 ist unter den Topoisomerase-I-Inhibitoren aufgrund seiner Nicht-Camptothecin-Struktur einzigartig. Zu den ähnlichen Verbindungen gehören:
Topotecan: Ein Camptothecin-Derivat, das in der Krebstherapie eingesetzt wird.
Irinotecan: Ein weiteres Camptothecin-Derivat mit starker Antitumoraktivität.
ARC-111: Ein Nicht-Camptothecin-Topoisomerase-I-Inhibitor mit ähnlichen Wirkmechanismen
Im Vergleich zu diesen Verbindungen hat this compound eine verbesserte Wirksamkeit und eine geringere Anfälligkeit für Mechanismen der Arzneimittelresistenz gezeigt, was es zu einem vielversprechenden Kandidaten für die weitere Entwicklung macht .
Eigenschaften
IUPAC Name |
16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-23-4-5-25-21-14-8-19-20(30-11-29-19)9-16(14)24-10-15(21)12-6-17(27-2)18(28-3)7-13(12)22(25)26/h6-10,23H,4-5,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAORCAMWLWRZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C2=C(C=NC3=CC4=C(C=C32)OCO4)C5=CC(=C(C=C5C1=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025941 | |
| Record name | 16,17-Dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529488-28-6 | |
| Record name | GENZ-644282 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0529488286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16,17-Dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GENZ-644282 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/717I541I2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



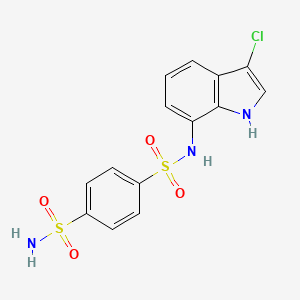
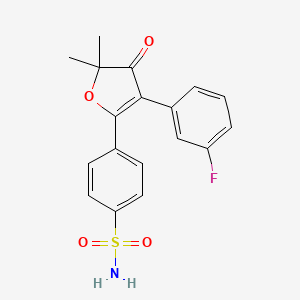
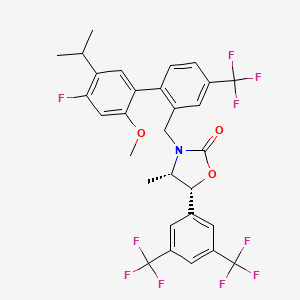
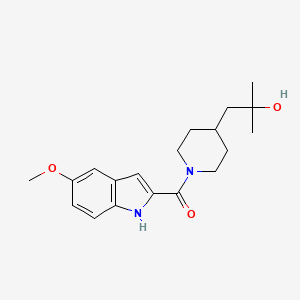
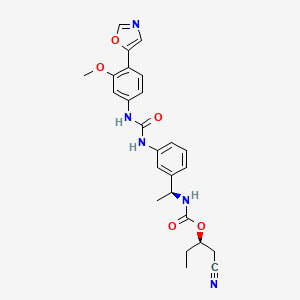
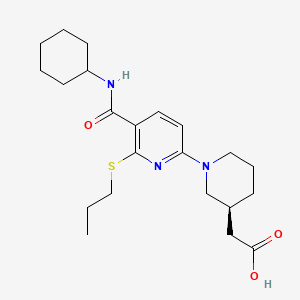

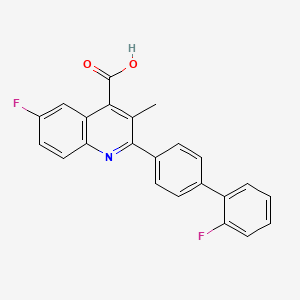
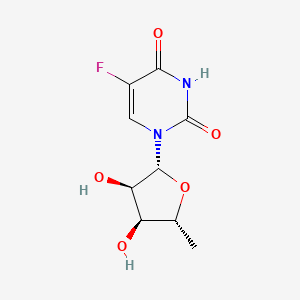
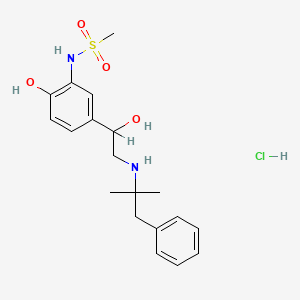
![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)
![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)
